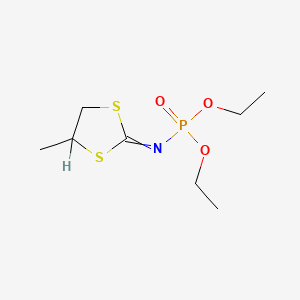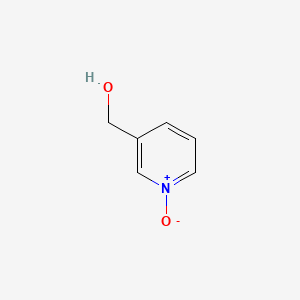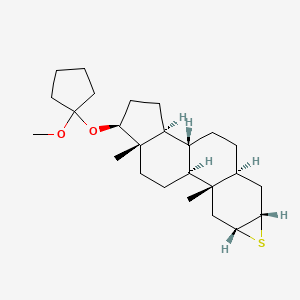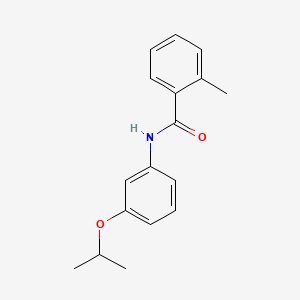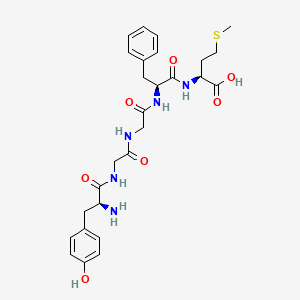
MET-enképhaline
Vue d'ensemble
Description
La métenképhaline, également connue sous le nom de méthionine-enképhaline, est un peptide opioïde endogène naturellement présent. C'est l'une des deux formes d'enképhaline, l'autre étant la leucine-enképhaline. La métenképhaline est un pentapeptide avec la séquence d'acides aminés tyrosine-glycine-glycine-phénylalanine-méthionine. Elle joue un rôle crucial dans la régulation de la sensation de douleur (nociception) dans le corps en se liant aux récepteurs opioïdes .
Applications De Recherche Scientifique
Metenkefalin has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
MET-enkephalin, also known as H-Tyr-Gly-Gly-Phe-Met-OH, primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are widely distributed in the body and play a crucial role in pain perception and other physiological functions .
Mode of Action
MET-enkephalin acts as an agonist of the µ and δ opioid receptors . It binds to these receptors and triggers a series of biochemical reactions. At low doses, MET-enkephalin causes immunostimulation, while at higher doses, it can lead to immunosuppression . Additionally, MET-enkephalin can inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .
Biochemical Pathways
The interaction of MET-enkephalin with its targets affects various biochemical pathways. For instance, it can influence the cell replication cycle by upregulating p16 and p21 cyclin-dependent kinases, which stall the progression from the G0/G1 phase to the S phase . The exact mechanisms and pathways affected by MET-enkephalin are still under investigation.
Pharmacokinetics
MET-enkephalin has low bioavailability and is rapidly metabolized, resulting in a very short half-life . It reaches a maximum concentration (C max) of 1266.14pg/mL, with a time to reach maximum concentration (T max) of 0.16h, and an area under the curve (AUC) of 360.64pg*h/mL . These properties significantly impact the bioavailability of MET-enkephalin.
Result of Action
The binding of MET-enkephalin to the µ and δ opioid receptors results in various molecular and cellular effects. These include analgesia and antidepressant-like effects . Furthermore, MET-enkephalin has been shown to reduce chromosomal aberrations in patients with multiple sclerosis .
Action Environment
The action, efficacy, and stability of MET-enkephalin can be influenced by various environmental factors. For instance, its distribution in the body, which includes the adrenal medulla, central nervous system, and periphery, can affect its action
Analyse Biochimique
Biochemical Properties
MET-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) .
MET-enkephalin interacts with δ-opioid receptors and, to a lesser extent, μ-opioid receptors. These interactions result in opioid effects such as analgesia and antidepressant-like effects . MET-enkephalin also interacts with the opioid growth factor receptor (OGFr), which is involved in cell proliferation and tissue organization .
Cellular Effects
MET-enkephalin influences various types of cells and cellular processes. It acts as a neurotransmitter and neuromodulator throughout the nervous system and various end-organ targets . MET-enkephalin has been shown to play a role in cell proliferation and tissue organization during development. It upregulates p16 and p21 cyclin-dependent kinases, which stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .
Molecular Mechanism
The mechanism of action of MET-enkephalin involves binding to δ-opioid receptors and μ-opioid receptors. Upon binding, MET-enkephalin activates these receptors, leading to analgesic effects and inhibition of neuropathic pain . MET-enkephalin also binds to the opioid growth factor receptor (OGFr), enhancing tissue growth and regeneration . The binding interactions with these receptors result in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MET-enkephalin change over time. MET-enkephalin has a very short half-life, typically less than 2 minutes . Plasma enkephalin levels significantly increase at 4 and 8 weeks, with blood levels reaching approximately 55 pg/ml compared to baseline values of 8 pg/ml . No adverse effects on blood chemistry have been noted, confirming the safety and lack of toxicity of MET-enkephalin .
Dosage Effects in Animal Models
The effects of MET-enkephalin vary with different dosages in animal models. In a study on acetaminophen-induced liver lesions in male CBA mice, MET-enkephalin exhibited strong hepatoprotective effects at a dose of 7.5 mg/kg . This dose corresponds to the protective dose reported for several different animal disease models. The effects of MET-enkephalin on the liver are mediated via δ and ζ opioid receptors .
Metabolic Pathways
MET-enkephalin is involved in several metabolic pathways. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) . MET-enkephalin is metabolized by a variety of enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), carboxypeptidase A6 (CPA6), and angiotensin-converting enzyme (ACE) .
Transport and Distribution
MET-enkephalin is transported and distributed within cells and tissues. It is found mainly in the adrenal medulla and throughout the central nervous system, including the striatum, cerebral cortex, olfactory tubercle, hippocampus, septum, thalamus, and periaqueductal gray . MET-enkephalin is also present in the periphery, notably in some primary afferent fibers that innervate the pelvic viscera .
Subcellular Localization
The subcellular localization of MET-enkephalin has been demonstrated in the dense-core granules of Merkel cells in mice . The electron-microscopic immunogold method showed that gold particles were associated with the dense-core granules of the Merkel cells . This localization suggests that MET-enkephalin plays a role in the function of these cells.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La métenképhaline peut être synthétisée par synthèse peptidique en phase solide (SPPS), qui implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Attachement du premier acide aminé : Le premier acide aminé, généralement la tyrosine, est attaché à la résine.
Déprotection et couplage : Le groupe protecteur sur l'acide aminé est éliminé, et le prochain acide aminé (glycine) est couplé à la chaîne croissante à l'aide d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC).
Répétition : L'étape 2 est répétée pour chaque acide aminé suivant (glycine, phénylalanine et méthionine).
Clivage et purification : Le peptide complet est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).
Méthodes de production industrielle
La production industrielle de métenképhaline implique une SPPS à grande échelle, qui est automatisée pour augmenter l'efficacité et le rendement. Le processus est similaire à la synthèse en laboratoire mais adapté à des quantités plus importantes de réactifs et de solvants. Le produit final est purifié par HPLC préparative et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .
Analyse Des Réactions Chimiques
Types de réactions
La métenképhaline subit diverses réactions chimiques, notamment :
Oxydation : Le résidu méthionine de la métenképhaline peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide performique.
Réduction : Les ponts disulfure de la métenképhaline peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide performique et autres agents oxydants.
Réduction : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) et autres agents réducteurs.
Substitution : Dérivés d'acides aminés, agents de couplage comme le DCC ou le DIC.
Principaux produits formés
Oxydation : Méthionine sulfoxyde, méthionine sulfone.
Réduction : Thiols libres provenant de ponts disulfure.
Substitution : Divers analogues de la métenképhaline avec des séquences d'acides aminés modifiées.
Applications de la recherche scientifique
La métenképhaline a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme peptide modèle pour l'étude de la synthèse, du repliement et des interactions des peptides.
Biologie : Investigée pour son rôle dans la modulation de la douleur, la réponse immunitaire et la prolifération cellulaire.
Médecine : Explorée comme agent thérapeutique potentiel pour la gestion de la douleur, la sclérose en plaques et le cancer.
Mécanisme d'action
La métenképhaline exerce ses effets en se liant aux récepteurs opioïdes, en particulier les récepteurs opioïdes mu et delta. Cette liaison conduit à l'activation des voies des récepteurs couplés aux protéines G, ce qui entraîne l'inhibition de l'adénylate cyclase, une réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et une diminution de la libération de neurotransmetteurs tels que la substance P et le glutamate. Ces actions contribuent aux effets analgésiques et immunomodulateurs de la métenképhaline .
Comparaison Avec Des Composés Similaires
La métenképhaline est similaire à d'autres peptides opioïdes endogènes, tels que la leucine-enképhaline, la bêta-endorphine et la dynorphine. Elle est unique dans sa séquence d'acides aminés et sa sélectivité pour les récepteurs. Alors que la leucine-enképhaline possède un résidu leucine à la cinquième position, la métenképhaline possède un résidu méthionine. Cette différence de structure affecte leur affinité de liaison et leur sélectivité pour les récepteurs opioïdes .
Composés similaires
Leucine-enképhaline : Une autre forme d'enképhaline avec un résidu leucine à la cinquième position.
Bêta-endorphine : Un peptide opioïde endogène plus long avec un éventail plus large d'effets.
Dynorphine : Un peptide opioïde endogène avec une forte affinité pour les récepteurs opioïdes kappa.
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGBQHOOROIVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974125 | |
| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58569-55-4 | |
| Record name | 58569-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



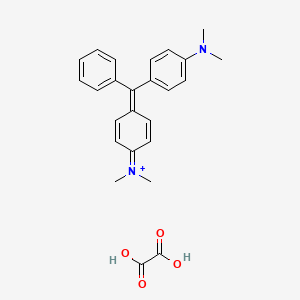
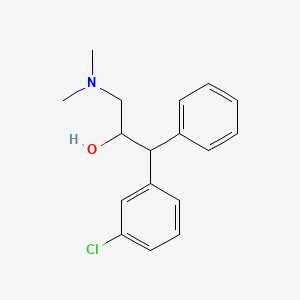

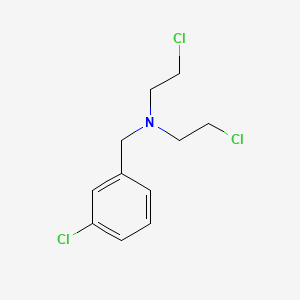
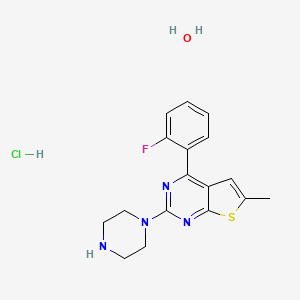
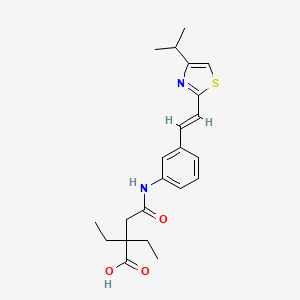
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine](/img/structure/B1676271.png)

